N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 371119-24-3
VCID: VC7025415
InChI: InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
SMILES: CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

CAS No.: 371119-24-3

Cat. No.: VC7025415

Molecular Formula: C18H18N2O2

Molecular Weight: 294.354

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide - 371119-24-3

Specification

CAS No. 371119-24-3
Molecular Formula C18H18N2O2
Molecular Weight 294.354
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Standard InChI InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
Standard InChI Key VUVXCRAMVJTLFK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Classification

The compound belongs to the tetrahydroquinoline family, characterized by a partially saturated bicyclic system fused with a benzene ring. Its IUPAC name, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, reflects three key structural components:

  • Tetrahydroquinoline core: A six-membered aromatic ring fused to a piperidine-like ring, providing rigidity and planar geometry for target binding.

  • Benzoyl group: Attached at position 1 of the tetrahydroquinoline, introducing electron-withdrawing effects that modulate electronic distribution.

  • Acetamide substituent: Positioned at C6, contributing hydrogen-bonding capabilities critical for biomolecular interactions .

Molecular Formula and Properties

  • Molecular formula: C₁₈H₁₈N₂O₂

  • Molecular weight: 294.35 g/mol

  • logP: Estimated at 2.1–2.7 (predicted via analogy to sulfonamide derivatives) .

The acetamide group distinguishes this compound from sulfonamide-based analogs, potentially altering solubility and metabolic stability. Comparative data for related structures are summarized in Table 1.

Table 1: Physicochemical Comparison of Tetrahydroquinoline Derivatives

CompoundMolecular WeightlogPAqueous Solubility (μg/mL)
N-(1-Benzoyl-THQ-6-yl)acetamide294.352.538.2 (predicted)
N-(1-Benzoyl-THQ-6-yl)sulfonamide450.563.122.8
6b21 (Quinolone analog)432.482.77132.4

Synthetic Methodology

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide follows a modular approach analogous to related tetrahydroquinoline derivatives :

Step 1: Formation of Tetrahydroquinoline Core

The Pictet-Spengler reaction remains the most common method, involving condensation of an arylaldehyde (e.g., benzaldehyde) with a β-arylethylamine. Cyclization under acidic conditions (e.g., HCl/EtOH) yields the tetrahydroquinoline scaffold .

Step 2: Benzoylation

The free amine at position 1 undergoes acylation using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine), introducing the benzoyl group.

Step 3: Acetamide Functionalization

Acetylation of the C6 amine is achieved using acetyl chloride or acetic anhydride. Reaction conditions (e.g., solvent, temperature) significantly influence yield and purity. For example, dichloromethane at 0–5°C with slow reagent addition minimizes side reactions .

Key Challenges:

  • Competing reactions at the secondary amine of tetrahydroquinoline.

  • Steric hindrance from the benzoyl group complicating acetylation.

Research Gaps and Future Directions

  • Synthetic Optimization: Systematic studies on catalysts (e.g., RANEY®-nickel) and solvent systems are needed to improve acetamide yields .

  • Target Identification: Proteomic screening (e.g., affinity chromatography) could elucidate molecular targets.

  • Toxicological Profiling: Preliminary cytotoxicity assays in A549 and Vero cells are essential to establish safety margins .

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